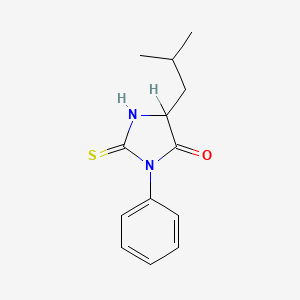

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one

Description

Propriétés

IUPAC Name |

5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVWVPAXPVSWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101207880 | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4399-40-0 | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4399-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, along with relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a thioxoimidazolidin core, which is known for its potential therapeutic applications. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes that yield the desired thioxoimidazolidin structure. Specific conditions for synthesis can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been shown to modulate cellular signaling pathways and influence gene expression related to cancer cell proliferation and apoptosis.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that:

- IC50 Values :

- MCF7 (breast cancer) cells showed an IC50 of 135 µg/mL after 24 hours and 40 µg/mL after 48 hours.

- HepG2 (liver cancer) cells demonstrated similar trends, indicating that the compound effectively reduces cell viability over time and concentration.

These findings suggest that this compound can induce significant cell death in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, demonstrating effective inhibition of growth and biofilm formation.

Minimal Inhibitory Concentration (MIC)

In vitro studies have established the MIC values for this compound:

- For S. aureus, the MIC was determined to be ≤ 31.25 μg/mL, indicating strong antibacterial activity.

- The compound's mechanism involves disrupting bacterial adhesion and biofilm formation, which are critical factors in bacterial virulence .

The biological activity of this compound can be attributed to its interaction with cellular components:

- Cell Signaling Modulation : It influences pathways associated with apoptosis and cell survival.

- Oxidative Stress Reduction : At lower doses, it enhances antioxidant defenses, while higher doses may induce cytotoxic effects.

- Bacterial Biofilm Disruption : The compound inhibits the formation of biofilms by interfering with bacterial adhesion mechanisms .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one exhibits significant anticancer properties. It interacts with various enzymes, notably thioredoxin reductase, which is crucial for maintaining cellular redox balance. The compound has been shown to induce apoptosis in cancer cells by disrupting redox homeostasis and activating stress response pathways .

A study evaluating the cytotoxic effects of this compound on MCF7 breast cancer cells reported an IC50 value of 135 µg/mL at 24 hours and 40 µg/mL at 48 hours, demonstrating its potential as a therapeutic agent against cancer . Moreover, the compound's selective toxicity towards cancer cells compared to normal cells highlights its promise in targeted cancer therapies.

Protein Sequencing Applications

This compound plays a critical role in the Edman degradation technique, which is utilized for protein sequencing. In this method, the compound is used to derivatize the N-terminal amino acid of proteins, allowing for its identification through chromatographic techniques. This application is essential for understanding protein structures and functions in various biological processes.

Related Compounds and Comparative Analysis

Several structurally similar compounds have been identified, which exhibit varying biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | Methyl group instead of 2-methylpropyl | Different biological activity |

| 5-Ethyl-3-phenyl-2-thioxoimidazolidin-4-one | Ethyl group at the 5-position | Variations in solubility and reactivity |

| 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin | Different alkyl chain | Potentially different pharmacokinetic properties |

These compounds illustrate how variations in substituents can affect biological activities and chemical reactivity, highlighting the importance of structural modifications in drug development.

Comparaison Avec Des Composés Similaires

The structural analogs of this compound differ primarily in the substituents at the 5-position and modifications to the imidazolidinone core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Hydrophobicity : The 2-methylpropyl group in the target compound contributes to higher lipophilicity compared to polar substituents like 4-hydroxybenzyl .

- Reactivity: The (dimethylamino)methylene analog exhibits enhanced nucleophilicity due to its conjugated enaminone system, making it suitable for organocatalysis .

Key Observations :

- Microwave-Assisted Synthesis : Provides higher efficiency for the target compound compared to traditional heating .

- Solvent Systems : Et3N/DMF-H2O is effective for introducing hydroxybenzyl groups but may require purification steps to achieve >98% purity .

Table 3: Reported Bioactivity of Selected Analogs

Key Observations :

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one typically follows a pathway starting from commercially available precursors such as 2′-hydroxyacetophenone or related hydrazine-carbothioamide intermediates. The core 2-thioxoimidazolidin-4-one scaffold is constructed via cyclocondensation reactions, followed by selective alkylation or acylation at nitrogen atoms to introduce substituents like the 2-methylpropyl group at position 5 and the phenyl group at position 3.

Detailed Stepwise Preparation

Formation of the 2-Thioxoimidazolidin-4-one Core

Starting Material: 2′-Hydroxyacetophenone is condensed with thiosemicarbazide in the presence of fused sodium acetate to yield 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide in quantitative yield.

Cyclocondensation: This intermediate undergoes cyclocondensation with ethyl chloroacetate under reflux with sodium acetate to form 3-((1-(2-hydroxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one with a yield of approximately 71%.

Alkylation at Position 5 (Introduction of 2-Methylpropyl Group)

The key step for introducing the 5-(2-methylpropyl) substituent involves alkylation of the nitrogen at position 5 of the imidazolidinone ring.

This is achieved by reacting the core scaffold with appropriate alkyl halides such as 2-bromopropionic acid derivatives or 4-chlorophenacyl bromide under basic catalytic conditions (e.g., triethylamine) and reflux.

For example, alkylation with 4-chlorophenacyl bromide in dimethylformamide with triethylamine yields the corresponding N-substituted product in about 63% yield.

In the specific case of 2-methylpropyl substitution, the reaction conditions involve heating the mixture of the core compound with 2-bromopropionic acid at 90 °C for 1 hour, followed by acidification and isolation of the product with a yield of approximately 63%.

Substitution at Position 3 (Phenyl Group Introduction)

The phenyl group at position 3 is generally introduced via condensation with benzylidene derivatives or by substitution reactions on the hydrazine-carbothioamide intermediate before cyclization.

Aromatic substitution can also be achieved by reaction with phenyldiazonium salts under basic conditions at low temperatures (0–5 °C), leading to azodye derivatives of the scaffold.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Product Description | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Condensation of 2′-hydroxyacetophenone with thiosemicarbazide | Fused sodium acetate, reflux | 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide | Quantitative | Not specified | Intermediate for cyclization |

| Cyclocondensation with ethyl chloroacetate | Sodium acetate, reflux, 12 h | 3-((1-(2-hydroxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one | 71 | 225 | Yellow crystals, purified by recrystallization |

| Alkylation with 4-chlorophenacyl bromide | Triethylamine, DMF, reflux, 12 h | 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[1-(2-hydroxyphenylethylidene)amino]-2-thioxoimidazolidin-4-one | 63 | 193 | Yellow crystals |

| Acylation with acetic anhydride | Reflux, 16 h | Acetoxy-substituted derivative | 62 | 208 | Yellow crystals |

| Alkylation with 2-bromopropionic acid | 90 °C, 1 h | 5-(2-Methylpropyl) substituted product | 63 | 160 | White solid, acidification step involved |

Spectroscopic and Analytical Data Supporting Preparation

FT-IR Spectra: Characteristic bands include broad OH stretch (~3420 cm⁻¹), NH stretch (~3220 cm⁻¹), C=O stretch (~1690 cm⁻¹), C=N stretch (~1630 cm⁻¹), and C–O stretches (~1030–1080 cm⁻¹).

-

- ^1H NMR shows signals for phenolic OH (~12.6 ppm), NH (~12.1 ppm), methylene protons of the imidazolidine ring (~4.0 ppm), and methyl groups of alkyl substituents (~2.5 ppm).

- Aromatic protons appear as multiplets in the 7.0–8.0 ppm region.

- ^13C NMR confirms the presence of C=S (~174 ppm), C=O (~166 ppm), and methylene carbons (~34 ppm).

Research Findings and Notes on Preparation

The cyclocondensation step is crucial and typically requires reflux conditions for extended periods (12 h) to ensure complete conversion.

Alkylation reactions are conducted under basic catalytic conditions with triethylamine or sodium acetate, often in polar aprotic solvents such as dimethylformamide or ethanol.

Purification is commonly achieved by recrystallization from ethanol or other suitable solvents.

Yields for key steps range from 60% to 73%, indicating moderate efficiency with room for optimization depending on substituents.

The preparation methods are versatile, allowing for various substitutions at positions 1, 3, and 5 of the 2-thioxoimidazolidin-4-one scaffold, enabling the synthesis of a broad range of analogues for biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of S-amino acids with phenylisothiocyanate in a mixed solvent system (triethylamine/DMF–H₂O) under reflux, yielding derivatives with moderate to high efficiency . Alternatively, a base-mediated cyclization (e.g., 10% KOH in ethanol) with N-phenyl thiourea and carbonyl-containing precursors achieves similar results, requiring careful control of reaction time (3–20 hours) and temperature (reflux) to avoid side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Analyze δ ~12–13 ppm (thioxo S-H proton) and δ ~1.0–1.5 ppm (isobutyl methyl groups) in H NMR .

- IR : Confirm thione (C=S) stretches at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak at m/z 277.08 (C₁₄H₁₆N₂OS) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is recommended. Key steps include:

- Growing crystals via slow evaporation in ethanol or DMF.

- Using SHELX programs for structure solution, focusing on thione (C=S) bond lengths (1.65–1.68 Å) and imidazolidinone ring planarity to distinguish tautomers .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond angles, electronic properties)?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G**) to model electronic structures and compare with experimental XRD or NMR data.

- Validate discrepancies using hybrid methods (e.g., QM/MM) or spectroscopic titration (e.g., UV-Vis to assess solvatochromic effects) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer :

- Functionalization : Introduce substituents at the 5-position (isobutyl group) via alkylation or aryl Grignard reactions.

- Heterocyclic Fusion : React with anthranilic acid derivatives under basic conditions to form fused imidazoquinazolinones, enhancing π-stacking interactions .

- Pharmacophore Optimization : Replace the phenyl group with halogenated or methoxy-substituted aryl rings to modulate lipophilicity and target affinity .

Q. What stability challenges arise under varying pH or solvent conditions, and how can they be mitigated?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). The thione moiety is prone to hydrolysis at pH >10; stabilize using non-aqueous solvents (e.g., THF) during synthesis .

- Light Sensitivity : Store solutions in amber vials, as the thioxo group may undergo photolytic cleavage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.